Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride

Catalog No.
S13014227
CAS No.
663618-22-2
M.F
C9H7ClO
M. Wt
166.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride

CAS Number

663618-22-2

Product Name

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride

IUPAC Name

cyclooctatetraenecarbonyl chloride

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

InChI

InChI=1S/C9H7ClO/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H

InChI Key

RUTRLNDKHNOGFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=CC=C1)C(=O)Cl

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride is a derivative of cyclooctatetraene, characterized by the presence of a carbonyl chloride functional group. Cycloocta-1,3,5,7-tetraene itself is a polyunsaturated hydrocarbon with the formula C8H8C_8H_8, known for its non-aromatic nature despite having alternating double bonds. It is a colorless to light yellow liquid at room temperature and has been the subject of extensive research due to its unique structural properties and reactivity .

Cycloocta-1,3,5,7-tetraene adopts a non-planar "tub" conformation, which contributes to its chemical behavior distinct from that of aromatic compounds like benzene. The compound's structure allows for various

  • Addition Reactions: The double bonds in cycloocta-1,3,5,7-tetraene can react with halogens or hydrogen to form adducts.
  • Electrophilic Substitution: The presence of the carbonyl chloride group allows for electrophilic substitution reactions.
  • Formation of Dianion: When reacted with potassium metal, cycloocta-1,3,5,7-tetraene readily forms a stable dianion (COT^2−), which is planar and aromatic due to its Hückel electron count .
  • Rearrangement Reactions: Under certain conditions, cycloocta-1,3,5,7-tetraene can rearrange to form aromatic compounds through oxidation or photochemical processes .

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride has several applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Material Science: Compounds derived from cyclooctatetraene are utilized in producing polymers and other materials with specific properties.
  • Research: It is used in studies involving enzyme-catalyzed reactions and as a model compound for understanding similar biological molecules .

Studies focusing on the interaction of cycloocta-1,3,5,7-tetraene derivatives with proteins and enzymes reveal that the carbonyl chloride group can form hydrogen bonds and ionic interactions that significantly affect biological activity. These interactions may influence the structure and function of proteins through π-π stacking with aromatic residues .

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Cyclohepta-1,3,5-triene-1-carbonyl chlorideUnsaturated HydrocarbonOne less carbon than cycloocta derivatives
1,3-CyclohexadieneDieneAromatic character due to smaller ring size
2-Methylcyclohexa-1,3-dieneDieneSubstituted version affecting reactivity
1-HexyneAlkyneLinear structure compared to cyclic forms

Cycloocta-1,3,5,7-tetraene stands out due to its unique "tub" conformation and non-aromatic nature despite having multiple double bonds. Its ability to form stable dianions and participate in diverse

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

166.0185425 g/mol

Monoisotopic Mass

166.0185425 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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